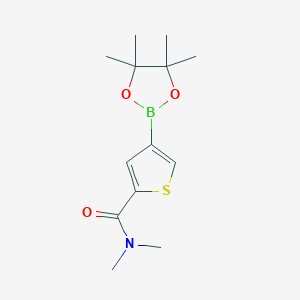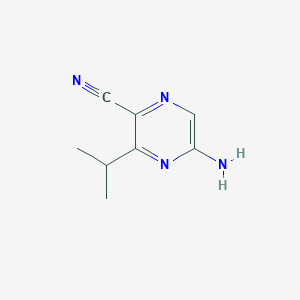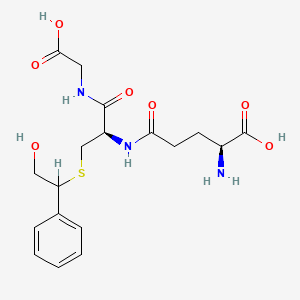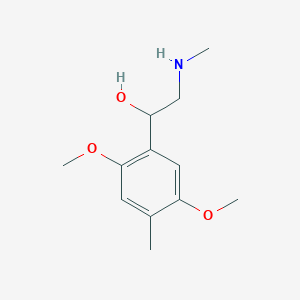
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C10H12BrClN2O It is a derivative of isonicotinamide, featuring bromine and chlorine substituents on the aromatic ring, along with a tert-butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide typically involves the bromination and chlorination of isonicotinamide derivatives. One common method includes the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst. The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal byproduct formation.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents, along with the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(tert-butyl)-2-chlorobenzamide
- 5-Bromo-N-(tert-butyl)-2-thiophenesulfonamide
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Uniqueness
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide scaffold. The presence of both bromine and chlorine atoms, along with the tert-butyl group, imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12BrClN2O |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
5-bromo-N-tert-butyl-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C10H12BrClN2O/c1-10(2,3)14-9(15)6-4-8(12)13-5-7(6)11/h4-5H,1-3H3,(H,14,15) |
Clave InChI |
ZTCAGIAMBVGASJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=NC=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



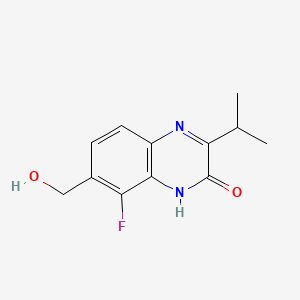
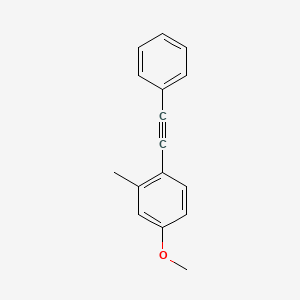
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
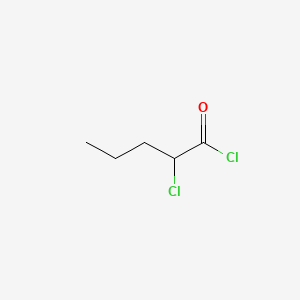

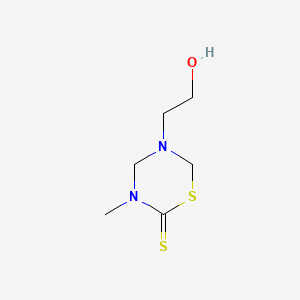
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
